3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde

Description

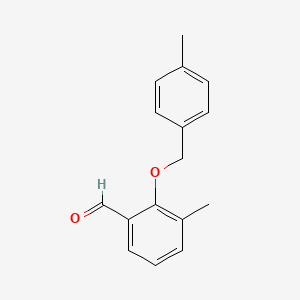

3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde (CAS: 951904-96-4) is a substituted benzaldehyde derivative featuring a methyl group at the 3-position and a 4-methylbenzyl ether moiety at the 2-position of the aromatic ring.

Key structural attributes include:

- Aldehyde functionality at position 1, enabling nucleophilic addition or oxidation reactions.

- Methyl group at position 3, which enhances steric effects and influences electronic properties.

- 4-Methylbenzyloxy group at position 2, contributing to lipophilicity and modulating reactivity.

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3-methyl-2-[(4-methylphenyl)methoxy]benzaldehyde |

InChI |

InChI=1S/C16H16O2/c1-12-6-8-14(9-7-12)11-18-16-13(2)4-3-5-15(16)10-17/h3-10H,11H2,1-2H3 |

InChI Key |

XNUQYZZWWNGRBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=CC=C2C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde typically involves the etherification of 3-methylbenzaldehyde with 4-methylbenzyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the formation of the ether bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-Methyl-2-((4-methylbenzyl)oxy)benzoic acid.

Reduction: 3-Methyl-2-((4-methylbenzyl)oxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of aromatic aldehydes on cellular processes. It may also be employed in the development of new bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties for various applications.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing molecular recognition and binding .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde with structurally related benzaldehyde derivatives:

Key Observations:

- Substituent Position and Type :

- Synthetic Yields :

Spectroscopic and Physical Properties

- IR Spectroscopy :

- NMR Data :

Reactivity and Catalytic Behavior

- Oxidation Catalysts: Nano silver-doped MnO₂ catalysts achieve >99% conversion of benzyl alcohol derivatives to aldehydes . For example, 4-methylbenzyl alcohol oxidizes to 4-methylbenzaldehyde efficiently, suggesting analogous pathways for the target compound .

- Synthetic Challenges :

- The discontinued status of the target compound may reflect difficulties in stabilizing the methylbenzyloxy group during synthesis or purification.

Biological Activity

3-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde is an aromatic compound with potential biological activities, primarily attributed to its unique structural features. This article reviews existing literature on its biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities, while highlighting the need for further research to fully elucidate its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C15H16O2. Its structure features a benzaldehyde functional group linked to a 4-methylbenzyl ether moiety, contributing to its distinctive chemical reactivity and potential biological activity.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant properties . The aromatic structure allows it to scavenge free radicals, which can mitigate oxidative stress in biological systems. Compounds with similar structures have demonstrated antioxidant efficacy, indicating that this compound may possess comparable capabilities.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound may exhibit antimicrobial activity . For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could also have potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes relevant structural analogs of this compound and their associated biological activities:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde | C15H16O2 | Antioxidant, antimicrobial |

| 4-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde | C15H16O2 | Antioxidant |

| 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzaldehyde | C16H18O3 | Unique reactivity profile due to halogen |

These comparisons highlight the potential for similar biological activities among these compounds due to their structural similarities.

Case Studies and Research Findings

- Antioxidant Activity Study : A study investigating the antioxidant effects of phenolic compounds found that structurally similar benzaldehydes exhibited significant free radical scavenging activity using the DPPH assay. This supports the hypothesis that this compound may also exhibit such activity .

- Antimicrobial Efficacy : Research on related compounds has shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest a promising antimicrobial profile that could extend to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.